2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCNSHLRQFVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with the preparation of 1-((4-bromophenyl)sulfonyl)piperidine, which is then coupled with a benzimidazole derivative. The key steps include:
Formation of 1-((4-bromophenyl)sulfonyl)piperidine: This can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions.
Coupling with Benzimidazole: The 1-((4-bromophenyl)sulfonyl)piperidine is then reacted with a benzimidazole derivative in the presence of a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Sulfonamide Group
The sulfonamide linkage (-SO₂-N-) participates in:
-
Hydrolysis : Acidic or basic conditions cleave the S-N bond, regenerating the piperidine amine and 4-bromobenzenesulfonic acid.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
Bromophenyl Substituent
The para-bromo group undergoes cross-coupling reactions :
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biphenylsulfonyl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Arylaminated analogs |
Benzimidazole Core
The NH group in benzimidazole undergoes:
-
Alkylation : With alkyl halides or epoxides under basic conditions .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via N-donor sites .
Anti-inflammatory Derivatives
Modifications at the piperidine nitrogen with acyl groups (e.g., acetyl, benzoyl) yield compounds with enhanced TNF-α inhibition (IC₅₀ = 1.87 μM) :
text1. Acylation: RCOCl, DIPEA, DMF, 0°C → RT 2. Purification: Silica gel chromatography (EtOAc/hexane 3:7)
Key Derivative :
Heterocyclic Hybrids
Reaction with thiosemicarbazide produces thiosemicarbazone derivatives (e.g., 4 ) :
text1. Condensation: Thiosemicarbazide + aldehyde, EtOH/HOAc, reflux 2. Yield: 75% after recrystallization
Stability and Reaction Limitations
Scientific Research Applications
Pharmacological Applications
Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of pharmacological activities:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. The sulfonyl group is believed to enhance interaction with microbial targets, leading to increased efficacy .
- Anticancer Potential : Studies have demonstrated that compounds with a benzimidazole structure can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth . For instance, derivatives have been tested against human colorectal carcinoma cell lines, showing promising results with low IC50 values compared to standard treatments .
- Neuroprotective Effects : Some studies suggest that compounds similar to 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole may inhibit enzymes like acetylcholinesterase, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The tested compounds showed MIC values significantly lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
- Anticancer Activity Assessment : In vitro tests conducted on colorectal cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than that of established chemotherapeutics like 5-fluorouracil, suggesting their potential as effective anticancer drugs .
Mechanism of Action
The mechanism of action of 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the benzimidazole core can participate in π-π stacking interactions.
Comparison with Similar Compounds
Pyrimidine vs. Piperidine-Linked Benzoimidazoles
Compounds like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole () replace the piperidine ring with a pyrimidine scaffold. While both structures retain the sulfonyl group, the pyrimidine-based analogs demonstrate V600EBRAF inhibitory activity, suggesting that planar heteroaromatic systems may improve kinase binding .
Thienoimidazole Derivatives
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide () replaces the benzoimidazole core with a thienoimidazole system. The thiophene ring introduces distinct electronic properties, which may alter metabolic stability or target selectivity. This derivative’s PARP-1 inhibitory activity highlights the importance of core heterocycle modifications in modulating enzyme affinity .
Sulfonyl Group Modifications
4-Bromophenylsulfonyl vs. Pyrazole-Sulfonyl Groups
Compounds MR-S1-18 and MR-S1-19 () feature a piperidin-4-yl-benzoimidazole scaffold but substitute the 4-bromophenylsulfonyl group with 1,3,5-trimethylpyrazole- or 3,5-dimethylpyrazole-sulfonyl moieties. However, the bromine atom in the target compound may enhance halogen bonding with residues in kinases or receptors .
Piperazine-Sulfonyl Derivatives
2-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole hydrochloride () incorporates a piperazine-sulfonyl group, which introduces basicity and solubility. Such modifications are common in sildenafil analogs, emphasizing the role of sulfonamide groups in optimizing pharmacokinetic profiles .
Bromophenyl Substituent Positioning
4-Bromo vs. 3-Bromo Substitution
1-Benzhydryl-2-(3-bromophenyl)-1H-benzo[d]imidazole () places the bromine at the 3-position of the phenyl ring. This positional isomerism may alter π-π stacking interactions or steric clashes in binding pockets. The 4-bromo configuration in the target compound likely provides better alignment with hydrophobic regions in targets like BRAF .
Direct vs. Indirect Bromophenyl Attachment
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole () attaches the bromophenyl group directly to the benzoimidazole core.
Piperidine Ring Modifications
Sulfonyl vs. Amino Substituents
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives () omit the sulfonyl group, relying on the basic piperidine nitrogen for interactions.
N-Substituted Piperidines
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole () introduces bulky alkyl groups to the piperidine nitrogen. Such modifications increase lipophilicity and may improve CNS penetration but could reduce solubility .
Biological Activity
The compound 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a novel derivative of benzoimidazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and possible mechanisms of action, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate Compounds : The initial step often includes the reaction of 4-bromobenzenesulfonyl chloride with piperidine , yielding an intermediate sulfonamide.
- Coupling with Benzoimidazole : The intermediate is then coupled with a benzoimidazole derivative under controlled conditions to produce the final product.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives containing the benzoimidazole structure exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related compounds exhibit potent AChE inhibition, with IC50 values significantly lower than standard inhibitors, indicating potential therapeutic applications in neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the sulfonamide group is hypothesized to enhance these effects by facilitating interactions with cancer-related targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The sulfonamide moiety can interact with active sites of enzymes, inhibiting their function.
- Receptor Binding : The piperidine and benzoimidazole rings may facilitate binding to specific receptors involved in cellular signaling pathways, influencing cellular responses.
- Biofilm Disruption : Some derivatives have been noted for their ability to disrupt biofilm formation in bacteria, enhancing their antimicrobial efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions. For example, SiO₂ nanoparticles have been used as catalysts to enhance reaction efficiency and reduce byproducts . Key steps include sulfonylation of the piperidine moiety using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification often involves column chromatography or recrystallization.
- Data Consideration : Yields vary between 42% and 96% depending on solvent choice (THF vs. DCM) and catalyst presence .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodology : Confirm structure using:
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperidine and sulfonyl groups) .
- IR Spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1600 cm⁻¹ (C=N in benzimidazole) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the calculated m/z (e.g., [M+H]⁺ = 447.3) .
Q. What initial biological screening approaches are used to evaluate its pharmacological potential?
- Methodology :
- Antimicrobial Assays : Broth microdilution against S. aureus and S. typhi (MIC values reported as 8–32 µg/mL) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range) .
Advanced Research Questions
Q. How do computational models elucidate the compound’s mechanism of action, particularly in NLRP3 inflammasome inhibition?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations reveal interactions with NLRP3’s ATPase domain. The sulfonyl group forms hydrogen bonds with Arg578 and Lys571, while the benzimidazole engages in π-π stacking with Tyr659 .
- Data Interpretation : In vitro validation shows IC₅₀ values of 1–5 µM for IL-1β suppression in THP-1 cells .
Q. What structure-activity relationships (SAR) govern modifications of the sulfonyl and piperidine moieties?
- Key Findings :
- Sulfonyl Group : Replacement with methylsulfonyl reduces NLRP3 affinity by 10-fold, while 4-fluorophenylsulfonyl enhances solubility without losing activity .
- Piperidine Substitution : N-alkylation (e.g., ethyl or isopropyl) improves blood-brain barrier penetration but may reduce thermal stability .
Q. How can discrepancies in synthesis yields be resolved when scaling up reactions?
- Troubleshooting :
- Catalyst Optimization : Nano-SiO₂ increases yield from 65% to 88% by reducing side reactions .
- Solvent Effects : Switching from THF to DMF improves sulfonylation efficiency (yield increase from 42% to 73%) .
- Validation : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .
Q. Why do certain derivatives show conflicting antimicrobial activity across studies?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
